2,7-Dichlorothiazolo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
InChI Key |
VNVMFZWOEXQOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dichlorothiazolo 4,5 C Pyridine
De Novo Cyclization Approaches for the Thiazolopyridine Core
The de novo synthesis of the thiazolo[4,5-c]pyridine (B1315820) core is a fundamental strategy that involves the systematic assembly of the fused ring system. This can be achieved through either linear sequences or convergent strategies, each with distinct advantages in terms of efficiency and flexibility.
Multi-step linear syntheses involve the sequential construction of the thiazole (B1198619) and pyridine (B92270) rings from acyclic or pyridine-based starting materials. A plausible route could commence with a substituted pyridine derivative, which is then elaborated to introduce the necessary functional groups for the subsequent thiazole ring formation. For instance, a suitably functionalized pyridine can undergo a series of reactions to build the fused thiazole ring. ymerdigital.comrsc.orgnih.gov
One potential linear approach involves the Hantzsch pyridine synthesis to form a substituted pyridine ring, followed by functional group manipulations to enable the annulation of the thiazole ring. ymerdigital.com The synthesis of polysubstituted pyridines can be achieved through various methods, including one-pot multicomponent reactions which offer high efficiency and atom economy. ymerdigital.com
Table 1: Key Reactions in Linear Synthesis of Thiazolopyridine Core
| Step | Reaction Type | Starting Material | Reagents | Product |
| 1 | Pyridine Synthesis | Acyclic precursors (e.g., β-dicarbonyl compound, aldehyde, ammonia source) | Various catalysts | Substituted Pyridine |
| 2 | Functionalization | Substituted Pyridine | Halogenating agents, Nitrating agents, etc. | Functionalized Pyridine |
| 3 | Thiazole Annulation | Functionalized Pyridine with ortho-amino and thio functionalities | α-halocarbonyl compounds | Thiazolo[4,5-c]pyridine |
Convergent syntheses offer an alternative approach where the thiazole and pyridine rings are synthesized separately and then joined together in a final ring-forming step. nih.govnih.gov This strategy can be more efficient for complex molecules as it allows for the parallel synthesis of different fragments, which are then combined. The synthesis of fused heterocyclic compounds often employs cyclization reactions, ring-closing metathesis, or Diels-Alder reactions to construct the final fused system. airo.co.in
For the synthesis of a thiazolopyridine, a substituted thiazole derivative and a fragment that can form the pyridine ring could be coupled and cyclized. Rhodium-catalyzed C-H conjugate addition/cyclization reactions represent a modern approach to constructing fused nitrogen heterocycles. nih.gov
The rational design of precursors and key intermediates is crucial for the success of any synthetic strategy. For the de novo synthesis of the thiazolo[4,5-c]pyridine core, key precursors would include appropriately substituted pyridines or thiazoles.
For a linear synthesis starting from a pyridine, a 3,5-diamino-4-chloropyridine could serve as a key intermediate. The amino groups can be diazotized and substituted to introduce other functionalities, and one of them can be used to build the thiazole ring. For a convergent approach, a pre-formed thiazole with appropriate functional groups for pyridine ring annulation would be a key intermediate. The synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives has been achieved through five-component cascade reactions, highlighting the utility of multicomponent strategies in generating complex heterocyclic systems. rsc.orgrsc.org
Table 2: Potential Precursors for Thiazolopyridine Synthesis
| Precursor Type | Example Compound | Synthetic Approach |
| Pyridine-based | 2,3,5-trichloropyridine | Linear Synthesis |
| Thiazole-based | 2-Amino-4-chlorothiazole | Convergent Synthesis |
| Acyclic | Dicarbonyl compounds, cyanoacetamides | Multi-component reactions |
Post-Synthetic Chlorination Strategies
Once the thiazolo[4,5-c]pyridine core is assembled, the introduction of the two chlorine atoms at positions 2 and 7 can be achieved through post-synthetic chlorination. The regioselectivity of these chlorination reactions is a critical consideration.
Direct halogenation of the thiazolopyridine ring system can be challenging due to the presence of multiple reactive sites. The electron-deficient nature of the pyridine ring generally requires harsh conditions for electrophilic aromatic substitution. chemrxiv.org However, the thiazole ring is typically more electron-rich and susceptible to electrophilic attack.
Regioselective halogenation can sometimes be achieved by controlling the reaction conditions, such as temperature and the choice of chlorinating agent. google.com Forcing reaction conditions are often required for the direct halogenation of pyridines. gla.ac.uk Metalation-halogenation sequences, often requiring directing groups, can provide a reliable method for 3-selective halogenation of pyridines. chemrxiv.org The use of directing groups can be a powerful strategy to control the regioselectivity of C-H bond halogenation. rsc.org
An alternative to direct chlorination is the introduction of chlorine atoms via pre-functionalized intermediates. This indirect approach often provides better control over regioselectivity. For example, hydroxyl or amino groups on the thiazolopyridine ring can be converted to chlorine atoms using standard reagents like phosphorus oxychloride or through Sandmeyer-type reactions.
The synthesis of thiazolo[5,4-b]pyridine (B1319707) analogues has been demonstrated starting from a commercially available dichloronitropyridine, showcasing a strategy of carrying halogen atoms through a synthetic sequence. nih.gov In this approach, a hydroxylated or aminated thiazolo[4,5-c]pyridine could be synthesized first, followed by conversion of these functional groups to chlorides. For instance, a thiazolo[4,5-c]pyridine-2,7-diol could be treated with a chlorinating agent like phosphorus oxychloride to yield the desired 2,7-dichloro product.
Table 3: Comparison of Chlorination Strategies
| Strategy | Advantages | Disadvantages | Key Reagents |
| Direct Halogenation | Fewer synthetic steps | Poor regioselectivity, harsh conditions | N-Chlorosuccinimide (NCS), Chlorine (Cl₂) |
| Indirect Chlorination | High regioselectivity, milder conditions | Longer synthetic route | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) |
Green Chemistry Approaches to Synthesis
In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. For a molecule like 2,7-Dichlorothiazolo[4,5-c]pyridine, green chemistry approaches can offer significant advantages in terms of reduced waste, energy efficiency, and improved safety.
Electrochemical synthesis, which utilizes electrical current to drive chemical reactions, presents a powerful tool for the construction of heterocyclic scaffolds. This method often avoids the need for harsh reagents and can lead to unique reactivity. While a direct electrochemical synthesis of this compound has not been reported, analogous transformations in related systems suggest its feasibility.
The core thiazolo[4,5-c]pyridine skeleton could potentially be assembled via an electrochemically induced cyclization. For instance, a substituted aminopyridine bearing a thioamide or a related sulfur-containing functional group could undergo an intramolecular oxidative cyclization. The subsequent chlorination at the 2 and 7 positions could also be explored using electrochemical methods, potentially through the in-situ generation of a chlorinating agent from a simple chloride salt, thereby avoiding the handling of hazardous reagents like chlorine gas.
A hypothetical electrochemical approach could involve the following steps:
Anodic Oxidation: An aminopyridine precursor with a pendant thione group is oxidized at the anode to generate a reactive radical cation.
Intramolecular Cyclization: The radical cation undergoes an intramolecular cyclization to form the thiazolo[4,5-c]pyridine ring system.
Aromatization: Subsequent oxidation and deprotonation lead to the aromatic fused heterocyclic core.
Electrochemical Chlorination: The formed thiazolo[4,5-c]pyridine could then be subjected to electrochemical chlorination in the presence of a chloride source to yield the final product.
The table below outlines hypothetical reaction parameters for an electrochemical synthesis based on common conditions for similar heterocyclic systems.
| Parameter | Value |
| Electrode Material (Anode) | Glassy Carbon or Platinum |
| Electrode Material (Cathode) | Platinum or Stainless Steel |
| Solvent | Acetonitrile or Dichloromethane |
| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (TBATFB) or Lithium perchlorate (LiClO4) |
| Current Density | 10-100 mA/cm² |
| Temperature | Room Temperature |
Solvent-free and microwave-assisted reactions are cornerstone techniques in green chemistry, often leading to dramatically reduced reaction times, increased yields, and minimized solvent waste. rsc.org The synthesis of fused thiazole derivatives has been shown to be amenable to these conditions. rsc.org
A plausible microwave-assisted synthesis of the this compound core could involve the condensation of a suitable aminopyridine precursor with a sulfur-containing reagent. For example, the reaction of a diaminopyridine with a thiocarbonyl compound under microwave irradiation could facilitate the rapid formation of the thiazole ring. Subsequent chlorination could potentially be carried out under similar solvent-free or minimal-solvent conditions.
Microwave-assisted synthesis of related thiazolo[5,4-b]pyridines has been successfully demonstrated using the green solvent sabinene, showcasing the potential for biomass-derived solvents in these reactions. nih.gov This approach could be adapted for the synthesis of the thiazolo[4,5-c]pyridine isomer.
The following table presents typical conditions for a microwave-assisted synthesis of a fused thiazole system, which could be adapted for the target molecule.
| Parameter | Value |
| Microwave Power | 100-300 W |
| Temperature | 100-150 °C |
| Reaction Time | 5-30 minutes |
| Solvent | N,N-Dimethylformamide (DMF), Ethanol, or solvent-free |
| Catalyst | Acidic or basic catalyst (e.g., p-toluenesulfonic acid or potassium carbonate) |
Optimization of Reaction Conditions and Process Scale-Up Considerations
The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered.
Optimization of Reaction Conditions:
Key parameters to optimize include temperature, reaction time, stoichiometry of reactants, and catalyst loading. Design of Experiments (DoE) methodologies can be employed to systematically investigate the effects of these variables on the reaction yield and purity of the final product. For the chlorination step, controlling the regioselectivity to obtain the desired 2,7-dichloro isomer would be crucial. The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride, or chlorine gas) and the reaction conditions will significantly impact the outcome.
Process Scale-Up Considerations:
Scaling up the synthesis of this compound introduces several challenges.
Heat Transfer: Exothermic reactions, such as chlorinations, can become difficult to control on a large scale. The use of flow reactors can offer superior heat transfer and temperature control compared to traditional batch reactors. prosim.net
Mass Transfer: In heterogeneous reactions, ensuring efficient mixing is critical for achieving high conversions. The design of the reactor and agitator system is therefore important.
Safety: The handling of potentially hazardous reagents and the management of exothermic events are paramount. A thorough process safety assessment would be required before any scale-up is attempted.
Downstream Processing: The isolation and purification of the final product can be a significant bottleneck in a large-scale process. The development of an efficient and scalable purification method, such as crystallization or chromatography, is essential.
The table below summarizes key considerations for the scale-up of a hypothetical synthesis of this compound.
| Consideration | Key Factors |
| Reactor Type | Batch vs. Continuous Flow |
| Heat Management | Cooling systems, reactor design |
| Reagent Handling | Automated dosing, safety protocols |
| Mixing | Agitator design, flow rates |
| Work-up and Purification | Extraction, crystallization, chromatography |
| Process Analytical Technology (PAT) | In-line monitoring of reaction progress |
Reactivity and Reaction Mechanisms of 2,7 Dichlorothiazolo 4,5 C Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 2,7-Dichlorothiazolo[4,5-c]pyridine core. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group, in this case, a chloride ion. pressbooks.pub The presence of the electron-withdrawing nitrogen atom in the pyridine (B92270) ring and the fused thiazole (B1198619) ring activates the molecule towards nucleophilic attack. stackexchange.compearson.com
Amination and Alkoxylation Reactions
The chlorine atoms at the C2 and C7 positions of this compound can be displaced by various nitrogen and oxygen nucleophiles. Amination reactions introduce amino groups, which are crucial for building more complex molecules and for their potential biological activity. Similarly, alkoxylation reactions, using alkoxides as nucleophiles, lead to the formation of ether linkages. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. wuxiapptec.com
Thiolation and Cyanation Reactions
Thiolation reactions involve the introduction of a sulfur-containing functional group by reacting this compound with a thiol or its corresponding thiolate anion. Cyanation, the introduction of a cyano group, is another important transformation that can be achieved through nucleophilic substitution using a cyanide salt. The cyano group can then be further transformed into other functional groups, such as carboxylic acids or amines.
Regioselectivity and Positional Reactivity Analysis
The regioselectivity of SNAr reactions on this compound is a critical aspect, determining which of the two chlorine atoms is substituted. The positions C2 and C7 are not electronically equivalent. The C2 position is adjacent to the sulfur atom of the thiazole ring, while the C7 position is part of the pyridine ring. In many dihalogenated N-heterocycles, the halide adjacent to the nitrogen is more reactive. nih.gov However, the electronic effects of the fused thiazole ring and the specific reaction conditions can influence this selectivity. wuxiapptec.com For instance, in related dichloropyrimidine systems, the presence of electron-donating or electron-withdrawing groups can significantly alter the preferred site of attack. wuxiapptec.comnih.gov Computational studies, such as Frontier Molecular Orbital (FMO) analysis, can be employed to predict the regioselectivity by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. researchgate.net
Mechanistic Studies of SNAr Pathways
The mechanism of SNAr reactions is generally accepted to proceed through a two-step addition-elimination pathway. pressbooks.pub The first step, the nucleophilic addition, is typically the rate-determining step. The stability of the intermediate Meisenheimer complex plays a crucial role in the reaction's feasibility and rate. The electron-withdrawing nature of the heterocyclic system in this compound helps to stabilize this negatively charged intermediate. pressbooks.pub Recent studies on other systems have also explored the possibility of concerted mechanisms in some SNAr reactions. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to modify heterocyclic compounds like this compound. wiley.comwiley.comnih.gov These reactions typically involve a palladium catalyst and allow for the introduction of a wide range of substituents. youtube.com
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille, Buchwald-Hartwig)
A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. Each of these named reactions offers a different way to introduce new molecular fragments.
Suzuki-Miyaura Coupling: This reaction couples the dichlorothiazolopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org It is a versatile method for forming carbon-carbon bonds and can be used to introduce aryl, heteroaryl, or vinyl groups. organic-chemistry.orgnih.govresearchgate.net The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the coupled product. libretexts.orguwindsor.ca
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the dichlorothiazolopyridine and a terminal alkyne. wikipedia.orglibretexts.org It typically uses a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This method is particularly useful for synthesizing alkynyl-substituted heterocycles, which can be valuable intermediates in organic synthesis. nih.govatlanchimpharma.com
Heck Coupling: The Heck reaction involves the coupling of the dichlorothiazolopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction provides a direct method for the vinylation of the heterocyclic core. libretexts.org
Stille Coupling: The Stille reaction couples the dichlorothiazolopyridine with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. uwindsor.camsu.edu The mechanism proceeds through the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the dichlorothiazolopyridine with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgnih.gov It offers a significant advantage over traditional nucleophilic substitution methods for amination, often proceeding under milder conditions and with a broader substrate scope. libretexts.orgacsgcipr.org
The regioselectivity of these cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective functionalization of either the C2 or C7 position. nih.govresearchgate.net
Nickel-Catalyzed Cross-Couplings
Nickel-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of chloro-heteroaromatics, often providing reactivity where palladium catalysts are less effective. For this compound, the two chloro-substituents present an opportunity for selective or sequential cross-coupling reactions.
The C2-Cl bond is generally expected to be more reactive towards oxidative addition to a Ni(0) center compared to the C7-Cl bond. This is due to the electronic nature of the thiazole ring and the position alpha to the heteroatoms. However, the regioselectivity can be influenced by the choice of ligands, reagents, and reaction conditions. Nickel-catalyzed cross-electrophile couplings, for instance between a 2-chloropyridine (B119429) and an alkyl bromide, have been successfully demonstrated and provide a precedent for the expected reactivity at the C7 position. wisc.edu
Commonly employed nickel catalysts for such transformations include NiCl₂(dppf) and NiCl₂(PCy₃)₂, often used in the presence of a reductant like zinc or manganese powder. These reactions enable the formation of C-C bonds with a wide variety of coupling partners, including organoboron, organozinc, and organotin reagents.
Table 1: Predicted Regioselectivity in Nickel-Catalyzed Cross-Coupling
| Position | Relative Reactivity | Rationale | Potential Coupling Partners |
|---|---|---|---|
| C2-Cl | Higher | Alpha to thiazole S and N atoms, more electron-deficient site. | Arylboronic acids, alkyl Grignards, organozincs. |
Ligand Design and Catalyst Optimization
The optimization of nickel-catalyzed cross-couplings on this compound hinges on ligand design. The choice of ligand influences the steric and electronic properties of the nickel catalyst, thereby controlling its reactivity and selectivity.
For achieving high selectivity in dihaloheteroarenes, bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed. For related systems, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective in promoting coupling reactions. nih.gov In cases involving 2-chloropyridines, more rigid bidentate nitrogen-based ligands like bathophenanthroline (B157979) have proven successful for cross-electrophile couplings. wisc.edu
Catalyst optimization would involve screening a variety of ligands (e.g., phosphines, NHCs, N-ligands), nickel precursors (e.g., NiCl₂, Ni(COD)₂), reductants (e.g., Zn, Mn), and solvents to favor mono-functionalization at either the C2 or C7 position, or to achieve a controlled di-substitution.
Halogen-Metal Exchange and Organometallic Reactions
Halogen-metal exchange is a fundamental transformation for converting aryl halides into potent organometallic nucleophiles. This strategy is highly applicable to this compound.
The rate of halogen-metal exchange is typically faster for more electron-deficient or acidic positions. In this molecule, exchange at the C2 position is predicted to be faster than at the C7 position when using organolithium reagents at low temperatures. imperial.ac.uk This is because the resulting C2-lithiated species is stabilized by the adjacent sulfur and nitrogen atoms of the thiazole ring. The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, can also facilitate halogen-metal exchange, sometimes with different selectivity profiles compared to organolithiums. nih.gov
Directed ortho-Metalation (DoM) Strategies
Directed ortho-Metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG). In this compound, the pyridine nitrogen atom can act as a weak directing group. However, direct deprotonation of the pyridine ring is challenging and often requires strong, hindered bases like lithium amides (e.g., LDA, LiTMP).
A significant challenge for DoM on this substrate is the competition from halogen-metal exchange. The reaction of an alkyllithium reagent with the substrate is highly likely to result in Cl-Li exchange rather than deprotonation of the sole C4-H proton. imperial.ac.uknih.gov Therefore, DoM is not considered a primary pathway for functionalization unless the halogen atoms are first replaced with groups that are poor leaving groups but effective DMGs.
Grignard and Organolithium Reagent Chemistry
The interaction of this compound with Grignard and organolithium reagents is multifaceted. Beyond halogen-metal exchange, these powerful nucleophiles can engage in other reaction pathways.
Halogen-Metal Exchange : As discussed, this is a likely outcome, particularly with organolithiums at low temperatures, leading to a lithiated thiazolo[4,5-c]pyridine (B1315820) intermediate that can be trapped with various electrophiles. imperial.ac.uknih.gov
Nucleophilic Aromatic Substitution (SNAr) : While less common for chloroarenes compared to fluoroarenes, a strong nucleophile could potentially displace one of the chlorine atoms directly. The C2 position is the more probable site for such an attack due to its higher electrophilicity.
Addition to the Pyridine Ring : Strong organometallic reagents, especially organolithiums, can add directly to the pyridine ring, typically at the C6 or C4 positions, leading to dearomatization. nih.gov This pathway competes with halogen-metal exchange. The choice of reagent and conditions is critical to control this reactivity.
Table 2: Reactivity of Organometallic Reagents with this compound
| Reagent Type | Primary Reaction Pathway | Secondary/Competing Pathways | Notes |
|---|---|---|---|
| n-Butyllithium | Halogen-metal exchange (at C2 or C7) | Addition to pyridine ring | Low temperatures (-78 °C) favor exchange. |
| sec-Butyllithium | Halogen-metal exchange | Addition to pyridine ring | More reactive than n-BuLi. |
Other Transformation Reactions
Reduction of Halogen Substituents
The selective or complete reduction of the chloro substituents (dehalogenation) is a valuable transformation for accessing less substituted thiazolo[4,5-c]pyridines. This can be achieved through several methods:
Catalytic Hydrogenation : Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) and a base (e.g., triethylamine, sodium acetate) is a standard method for hydrodechlorination. It may be possible to achieve selective reduction of the more reactive C2-Cl under carefully controlled conditions.
Metal-Mediated Reduction : Active metals like zinc or tin in the presence of an acid can also effect reduction.
Via Organometallic Intermediates : Formation of an organolithium or Grignard reagent via halogen-metal exchange, followed by quenching with a proton source (e.g., water, methanol), will effectively replace the halogen with a hydrogen atom. This offers a regioselective route to mono-dechlorinated products.
Functionalization at Nitrogen Atoms of the Heterocycle
The thiazolo[4,5-c]pyridine ring system contains two nitrogen atoms: one in the pyridine ring and one in the thiazole ring. The reactivity of these nitrogen atoms towards functionalization is largely dictated by their electronic environment, which is influenced by the fused ring system and the presence of two electron-withdrawing chlorine atoms.
The nitrogen atom in the pyridine ring is generally the more basic and nucleophilic of the two, making it the primary site for reactions with electrophiles. This is a characteristic feature of pyridine and its fused derivatives. The lone pair of electrons on the pyridine nitrogen is available for donation to an electrophile, leading to the formation of N-substituted products. In contrast, the thiazole nitrogen's lone pair is more involved in the aromaticity of the thiazole ring, rendering it less nucleophilic.
While specific studies on the N-functionalization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of the parent thiazolo[4,5-c]pyridine and related pyridine derivatives.
One of the fundamental reactions involving the pyridine nitrogen is the formation of an N-oxide. This transformation is typically achieved by treating the parent heterocycle with an oxidizing agent, such as a peroxy acid. For the unsubstituted thiazolo[4,5-c]pyridine, the formation of thiazolo[4,5-c]pyridine 5-oxide has been reported. lookchem.com This reaction underscores the accessibility and reactivity of the pyridine nitrogen's lone pair. The formation of an N-oxide not only modifies the electronic properties of the ring system but also serves as a synthetic handle for further functionalization through rearrangement reactions. researchgate.net
Table 1: N-Oxide Formation of Thiazolo[4,5-c]pyridine
| Reactant | Reagent | Product | Yield | Reference |
| thiazolo[4,5-c]pyridine | Peroxy acid (general) | thiazolo[4,5-c]pyridine 5-oxide | 95.0% | lookchem.com |
The presence of two chlorine atoms in the 2 and 7 positions of the thiazolo[4,5-c]pyridine ring is expected to have a significant impact on the reactivity of the nitrogen atoms. The electron-withdrawing nature of the chlorine atoms would decrease the electron density of the entire heterocyclic system, thereby reducing the basicity and nucleophilicity of the pyridine nitrogen. This deactivating effect might necessitate more forcing reaction conditions for N-functionalization reactions like N-alkylation or N-acylation compared to the unsubstituted parent compound.
Although direct examples for this compound are scarce, the general principles of pyridine chemistry suggest that N-alkylation and N-acylation should be possible, albeit potentially challenging. N-alkylation would involve the reaction with an alkyl halide or another suitable alkylating agent, leading to the formation of a quaternary pyridinium salt. Similarly, N-acylation with an acyl halide or anhydride would yield an N-acylpyridinium species. These reactions, however, would be highly dependent on the specific reagents and conditions employed.
It is also worth noting that novel methods for the functionalization of the parent thiazolo[4,5-c]pyridine have been developed, including direct C-H coupling reactions and N-oxide rearrangement chemistry, which can introduce substituents at various positions on the heterocyclic core. researchgate.net These advanced synthetic strategies could potentially be adapted for the derivatization of this compound, including modifications that indirectly influence the reactivity of the nitrogen atoms.
Based on a comprehensive review of the available scientific literature, there is insufficient specific data regarding the derivatization and complex functionalization of the exact chemical compound “this compound” to fully address the detailed outline provided in your request.
The search results contain information on related but distinct heterocyclic systems, such as thiazolo[5,4-b]pyridine (B1319707), nih.govnih.govresearchgate.netthiadiazolo[3,4-c]pyridine, and other pyridine derivatives. nih.govresearchgate.net While these studies describe analogous chemical transformations—including monofunctionalization, difunctionalization, and the construction of extended conjugated systems—applying these findings directly to this compound would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
To provide a scientifically accurate and authoritative article as requested, detailed experimental results, reaction conditions, yields, and characterization data specifically for derivatives of this compound are necessary. This information is not present in the accessible literature. Therefore, generating content for the requested sub-sections (4.1 through 4.5) would not be possible without violating the core instructions of accuracy and strict adherence to the subject matter.
Computational and Theoretical Investigations of 2,7 Dichlorothiazolo 4,5 C Pyridine
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbital characteristics of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods provide profound insights into the distribution of electrons and the nature of molecular orbitals.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for calculating the ground-state properties of molecules with high accuracy. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties like dipole moments and atomic charges.
For a molecule like 2,7-Dichlorothiazolo[4,5-c]pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would first be employed to find the most stable (lowest energy) three-dimensional arrangement of its atoms. dntb.gov.uamdpi.com These calculations would yield precise bond lengths, bond angles, and dihedral angles.
As an illustrative example, a DFT study on 4,5-Dichloropyridazin-3-(2H)-one provided a comparison between experimental X-ray data and calculated geometric parameters for both its monomeric and dimeric forms, showing good agreement. mdpi.com Similar calculations for this compound would produce a comparable dataset.
Table 1: Illustrative DFT-Calculated vs. Experimental Geometries for a Related Dichloro-Heterocycle (4,5-Dichloropyridazin-3-(2H)-one) (Note: This data is for 4,5-Dichloropyridazin-3-(2H)-one and is presented for illustrative purposes only)
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d,p)) - Dimer |
| Bond Lengths (Å) | ||
| C-Cl | 1.711 | 1.721 |
| C=O | 1.237 | 1.235 |
| N-N | 1.345 | 1.336 |
| C=C | 1.296 | 1.305 |
| Bond Angles (º) | ||
| N-N-C | 116.33 | 117.12 |
| Cl-C-C | 120.50 | 120.34 |
| N-C=O | 123.60 | 123.49 |
Data sourced from a study on 4,5-Dichloropyridazin-3-(2H)-one. mdpi.com
Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect negative potential (red/yellow areas) around the nitrogen atoms and the sulfur atom, indicating sites susceptible to electrophilic attack, while positive potential (blue areas) would likely be found near the hydrogen atoms. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. dmed.org.uanih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). nih.gov
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
While specific values for this compound are not available, a DFT study on related thiazole (B1198619) and pyridine (B92270) derivatives calculated these parameters. For instance, in one study, two different derivatives (labeled compound 2 and compound 4) had HOMO-LUMO gaps of 5.707 eV and 5.507 eV, respectively, indicating that compound 4 was the more reactive of the two. nih.gov A similar analysis for this compound would reveal its kinetic stability and potential reactivity.
Table 2: Illustrative FMO Properties for Related Heterocyclic Compounds (Note: This data is from a study on different thiazole/pyridine derivatives and is for illustrative purposes only)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |
| Compound 2 | -6.260 | -0.552 | 5.707 | 2.853 |
| Compound 4 | -5.523 | -0.016 | 5.507 | 2.753 |
Data sourced from a DFT study on novel thiazole and pyridine derivatives. nih.gov
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org While the fused ring system of this compound is largely planar and rigid, computational methods can be used to confirm the planarity and identify the lowest energy conformation. For molecules with flexible side chains, this analysis is crucial for understanding which shapes are energetically preferred and thus more populated at a given temperature. nih.govnuph.edu.ua
DFT and other methods are used to calculate the potential energy surface by systematically rotating specific bonds. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). nih.gov For a simple, rigid molecule like this compound, this analysis would likely confirm a single, planar, low-energy state.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For this compound, one could model its reactivity in, for example, a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced. A computational study on the related 4,7-dibromo- nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine used DFT to analyze the energetics of its substitution reactions. The calculations helped to understand the selectivity of the reaction, explaining why substitution occurs at one position over another by comparing the activation energies of the different possible pathways. A similar investigation on this compound would provide valuable insights into its synthetic derivatization.
Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical or chemical properties. These models are built by calculating a large number of numerical "descriptors" that encode various aspects of the molecule's structure (e.g., constitutional, topological, electronic).
For non-biological attributes, QSPR could be used to predict properties like boiling point, solubility, or spectral characteristics (e.g., NMR chemical shifts, IR frequencies) for a series of related thiazolo[4,5-c]pyridine (B1315820) derivatives. By establishing a statistically valid correlation for a set of known compounds, the model can then be used to predict the properties of new, unsynthesized molecules in the same class, guiding experimental efforts.
Intermolecular Interactions and Solid-State Packing Simulations
The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. researchgate.net Understanding these interactions is key to predicting crystal structure and solid-state properties.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com It maps the electron distribution of a molecule within its crystal environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts (e.g., H···H, C···H, Cl···H). The analysis generates 2D "fingerprint plots" that provide a quantitative summary of these interactions. For this compound, a Hirshfeld analysis would likely highlight the importance of Cl···H, Cl···N, and Cl···S halogen bonding, as well as π–π stacking between the aromatic rings, in dictating its crystal packing. mdpi.com
Monte Carlo simulations can be used to predict how molecules, such as this compound, would adsorb onto a surface. By simulating a vast number of random configurations of the molecule on a given substrate and calculating the interaction energies, these simulations can determine the most stable adsorption geometries and predict adsorption capacity, which is relevant for applications in materials science and catalysis.
Advanced Analytical Methodologies in the Characterization of 2,7 Dichlorothiazolo 4,5 C Pyridine and Its Derivatives
High-Resolution Mass Spectrometry for Mechanistic Elucidation and Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of thiazolopyridine derivatives, offering precise mass measurements that allow for the determination of elemental compositions. nih.govresearcher.life This capability is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers that have the same nominal mass. Techniques such as electrospray ionization (ESI) are commonly used to generate ions from these heterocyclic systems for mass analysis. nih.govmdpi.com
In mechanistic studies, HRMS can identify reaction intermediates and byproducts, providing critical insights into reaction pathways. nih.gov For instance, in the synthesis of complex thiazolopyridine analogues, HRMS analysis can confirm the successful incorporation of various substituents and the formation of the desired fused ring system. nih.gov The high mass accuracy of instruments like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers allows for the confident assignment of molecular formulas to both precursor and product ions. nih.govmdpi.com This level of detail is essential for understanding complex reaction mechanisms, including potential rearrangements or unexpected side reactions.
Table 1: Exemplary HRMS Data for a Thiazolopyridine Derivative
| Ion Adduct | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 137.01680 | 137.01675 | -0.36 |
| [M+Na]⁺ | 158.99874 | 158.99869 | -0.31 |
| [M+K]⁺ | 174.97268 | 174.97261 | -0.40 |
| This table is illustrative and based on typical high-resolution mass spectrometry data for similar heterocyclic compounds. |
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Dynamic Studies
Multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2,7-Dichlorothiazolo[4,5-c]pyridine and its derivatives in solution. nih.govresearchgate.net While one-dimensional ¹H and ¹³C NMR provide fundamental information about the number and chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular structure. rsc.orghmdb.cachemicalbook.com
Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. researchgate.netslideshare.netyoutube.com HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range couplings (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the heterocyclic core and its substituents. researchgate.netyoutube.com
For instance, in a substituted thiazolo[4,5-c]pyridine (B1315820), an HMBC experiment would show correlations from the protons on the pyridine (B92270) ring to the carbons in the thiazole (B1198619) ring, and vice-versa, confirming the fusion of the two rings. researchgate.net Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of flexible side chains or for differentiating between regioisomers. researchgate.netslideshare.netyoutube.com Dynamic NMR studies can also be employed to investigate conformational changes or rotational barriers in these molecules. researchgate.net
Table 2: Key 2D NMR Correlations for a Hypothetical Substituted Thiazolo[4,5-c]pyridine
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Spatially Proximate Protons via NOESY |
| H-4 | C-5, C-7a, C-2 | H-5 |
| H-5 | C-4, C-7, C-7a | H-4, Protons on substituent at C-7 |
| Protons on substituent at C-2 | C-2, C-7a | Protons on substituent at C-7 (if sterically close) |
| This table illustrates expected correlations and is not based on a specific literature compound. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
The crystal structure can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice. This information can be valuable for understanding the physical properties of the compound and for designing new materials. For example, the crystal structure of a thiazolo[4,5-d]pyridine derivative has been elucidated, providing insight into its molecular geometry. researchgate.net
Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis
In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy, are powerful tools for monitoring the progress of reactions involving this compound and its derivatives in real-time. youtube.comnih.govyoutube.com These methods allow for the tracking of reactant consumption and product formation without the need for sampling and offline analysis. youtube.com
In situ FTIR spectroscopy can monitor changes in the vibrational frequencies of functional groups throughout a reaction. youtube.comnih.gov For example, the disappearance of a nitrile or azide (B81097) stretch and the appearance of a new band corresponding to the thiazole ring formation could be tracked to follow the cyclization step in the synthesis of a thiazolopyridine. youtube.com This provides valuable kinetic data and can help in optimizing reaction conditions such as temperature and catalyst loading. youtube.com
UV-Vis spectroscopy can be used for kinetic analysis, particularly for reactions that involve a change in conjugation or chromophores. youtube.comyoutube.com By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined. youtube.com This is useful for studying the kinetics of substitution reactions on the thiazolopyridine core, where the electronic properties of the molecule are altered. youtube.com
Table 3: Application of In Situ Spectroscopy for Reaction Monitoring
| Technique | Observable Change | Information Gained |
| In Situ FTIR | Disappearance/appearance of characteristic vibrational bands | Reaction initiation, completion, intermediate formation, and kinetics |
| UV-Vis Spectroscopy | Change in absorbance at λmax | Reaction rate, kinetic parameters (e.g., rate constant) |
Chromatographic and Separation Techniques for Purity Assessment of Complex Reaction Mixtures
Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from complex reaction mixtures, as well as for the assessment of their purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from starting materials, reagents, and byproducts.
The purity of a synthesized compound is typically determined by HPLC coupled with a UV detector or a mass spectrometer (LC-MS). nih.gov A pure compound will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. For complex mixtures containing multiple isomers or closely related products, the high resolving power of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide superior separation. nih.gov Chiral HPLC, using a chiral stationary phase, is specifically employed for the separation of enantiomers of chiral thiazolopyridine derivatives. researchgate.net
Applications of 2,7 Dichlorothiazolo 4,5 C Pyridine As a Versatile Synthetic Platform
Precursor for Functional Organic Materials
The development of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. Heterocyclic compounds are fundamental in the creation of molecular and polymer organic semiconductors. ossila.com The fused thiazolo[4,5-c]pyridine (B1315820) core, with its inherent electronic characteristics, serves as a promising platform for such materials.
Building Blocks for Organic Semiconductors
Organic semiconductors form the active components in a variety of electronic devices. The performance of these materials is intrinsically linked to the molecular structure of their constituent building blocks. Thiazole-containing systems are of particular interest; thiazole (B1198619) is a recognized electron-accepting heterocycle, and moieties based on it have been widely incorporated into high-performance organic semiconductors. semanticscholar.org Fused systems such as thiazolo[5,4-d]thiazoles are also considered promising building blocks due to their rigid, planar structure which can facilitate efficient intermolecular π–π overlap, a key factor for charge transport. researchgate.net
Similarly, pyridine-based units have been successfully integrated into organic semiconductor materials, often to modulate electron-transporting properties. beilstein-journals.orggoogle.com The 2,7-Dichlorothiazolo[4,5-c]pyridine molecule combines these valuable structural motifs. The two chlorine atoms act as reactive handles, enabling its incorporation into larger π-conjugated systems through established synthetic methods like palladium-catalyzed cross-coupling reactions. This allows for the systematic tuning of the final material's electronic properties, such as its energy levels (HOMO/LUMO) and bandgap.
Components in Conjugated Polymers
Conjugated polymers are a critical class of organic semiconductors, offering advantages in processability and mechanical flexibility. The synthesis of these polymers often relies on the polycondensation of di-halogenated aromatic monomers with organometallic reagents (e.g., via Stille or Suzuki coupling). nih.gov In this context, this compound is an ideal candidate for a monomer.
The thiazole and pyridine (B92270) rings within the repeating unit can impart specific electronic characteristics to the polymer backbone. Thiazole-based building blocks have been used to create novel conjugated polymers, including those with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net The electron-deficient nature of the thiazolopyridine core makes it a suitable acceptor (A) unit for creating donor-acceptor (D-A) type polymers, a design strategy that has proven highly effective in achieving high-performance semiconducting materials. rsc.org The polymerization of this compound with various donor comonomers could yield a new class of D-A conjugated polymers with tunable properties for a range of organic electronic applications.
Ligand Scaffolds in Catalysis
The design and synthesis of ligands are central to the field of transition metal catalysis, as they directly influence the catalyst's activity, selectivity, and stability. mdpi.commdpi.com Pyridine-containing scaffolds are among the most important and widely utilized classes of ligands in both asymmetric and general transition metal catalysis. nih.govnih.gov
Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule, is heavily reliant on the innovation of new chiral ligands. dicp.ac.cn Pyridine-derived ligands have a long and successful history in this field. nih.gov Dichlorinated aromatic compounds serve as valuable starting points for building more complex ligand architectures. For instance, dichlorinated pyridines can be functionalized by replacing the chlorine atoms with chiral entities to create effective ligands for asymmetric reactions. nih.govresearchgate.net
The this compound scaffold offers a rigid backbone and two distinct sites for functionalization. These chlorine atoms can be substituted with chiral phosphines, amines, or other coordinating groups to generate novel bidentate ligands (e.g., P,N- or N,N-ligands). nih.gov The rigidity of the fused ring system can help in creating a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic transformations. dicp.ac.cn
Ligands for Transition Metal-Catalyzed Transformations
Beyond asymmetric applications, ligands play a crucial role in tuning the electronic and steric environment of transition metal catalysts for a wide array of chemical transformations. mdpi.comscispace.com Both pyridine and thiazole moieties are known to coordinate effectively with various transition metals. nih.gov The combination of these two heterocycles in the thiazolo[4,5-c]pyridine core provides a unique electronic platform.
By substituting the chlorine atoms of this compound with appropriate functional groups (e.g., phosphines, N-heterocyclic carbenes, or other donor groups), a library of novel bidentate ligands can be synthesized. These ligands could find applications in important industrial processes such as cross-coupling reactions, hydrogenations, and C-H functionalizations. The ability to systematically modify the substituents at the 2- and 7-positions allows for the fine-tuning of the ligand's properties to optimize catalyst performance for a specific chemical reaction.
Synthetic Intermediate for Agrochemicals or Specialty Chemicals
The search for new, effective, and safe agrochemicals is a continuous effort in the chemical industry. Pyridine-based compounds have long been a cornerstone of this field, forming the structural core of numerous fungicides, insecticides, and herbicides. researchgate.netnih.govresearchgate.net
The thiazolopyridine scaffold, in particular, has emerged as a promising framework for bioactive molecules. tandfonline.com Derivatives of thiazolopyridines have been reported to possess significant biological activities, including potent herbicidal effects. acs.orgacs.orgresearchgate.net The discovery of novel agrochemicals often relies on the "Intermediate Derivatization Method," where a core molecular scaffold is systematically modified to create a large library of related compounds that are then screened for biological activity. nih.gov
Due to its two reactive chlorine atoms, this compound is an exemplary synthetic intermediate for this approach. The chlorine atoms can be readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), allowing for the rapid and efficient generation of diverse libraries of novel thiazolopyridine derivatives. mdpi.com This strategy enables the exploration of the structure-activity relationship (SAR) to identify candidates with optimized potency and selectivity. The proven herbicidal potential of the thiazolopyridine core makes this compound a high-value starting material for the discovery of next-generation agrochemicals. acs.org
Table 1: Potential Applications of this compound as a Synthetic Platform
| Feature | Potential Application Area | Rationale | Example Transformation |
|---|---|---|---|
| Fused π-System | Organic Semiconductors | Combines electron-deficient thiazole and pyridine motifs. semanticscholar.orgbeilstein-journals.org | Incorporation into larger conjugated molecules via cross-coupling. |
| Two Reactive Chlorine Sites | Conjugated Polymers | Acts as a di-halogenated monomer for polymerization. | Stille or Suzuki polycondensation to form D-A polymers. nih.gov |
| Rigid Bicyclic Scaffold | Chiral Ligands | Provides a defined geometry for stereocontrol. dicp.ac.cn | Substitution with chiral phosphines to create P,N-ligands. nih.gov |
| N- and S-Heteroatoms | Transition Metal Ligands | Coordination sites for catalytic metals. nih.govnih.gov | Derivatization to form bidentate ligands for cross-coupling. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiadiazole |
| Pyridine-2,6-dicarbonyl dichloride |
Construction of Novel Heterocyclic Systems
The strategic functionalization of the thiazolo[4,5-c]pyridine core, particularly through its dichlorinated derivatives, presents a versatile platform for the synthesis of novel and complex heterocyclic systems. Although specific studies detailing the direct application of this compound are not extensively documented in publicly available research, the reactivity of similar dichlorinated heteroaromatic compounds provides a strong basis for predicting its synthetic utility. The two chlorine atoms at positions 2 and 7 serve as reactive handles for various chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of fused and linked heterocyclic frameworks.
The general approach to constructing novel heterocyclic systems from dichlorinated precursors involves the sequential or one-pot replacement of the chlorine atoms with suitable nucleophiles or coupling partners. This methodology allows for the introduction of diverse functionalities and the annulation of new rings onto the thiazolo[4,5-c]pyridine scaffold.
Table 1: Potential Reactions for Heterocyclic System Construction from this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Nucleophilic Aromatic Substitution (SNAr) | Diamines, dithiols, diols in the presence of a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMSO). | Fused polycyclic systems such as diazocino[1,2-a:8,7-a']bis(thiazolo[4,5-c]pyridines) or related oxa- and thia-analogs. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids, amines, or other organometallic reagents with a palladium catalyst (e.g., Pd(PPh3)4) and a base. | Bi-heterocyclic systems or macrocyclic structures depending on the nature of the coupling partner. |
| Cyclocondensation Reactions | Ambident nucleophiles (e.g., aminothiols, aminoalcohols) leading to ring closure. | Fused heterocyclic systems with five- or six-membered rings appended to the thiazolo[4,5-c]pyridine core. |
This table represents potential synthetic pathways based on the known reactivity of similar dichlorinated heterocyclic compounds, as direct experimental data for this compound is limited in the searched literature.
Detailed research on related dichlorinated pyridines and other heteroaromatics has demonstrated the feasibility of such transformations. For instance, the reaction of dichloropyridines with binucleophiles is a well-established method for the synthesis of fused heterocyclic systems. The regioselectivity of these reactions can often be controlled by the reaction conditions, such as temperature and the nature of the base and solvent, as well as by the inherent electronic properties of the starting material.
While specific examples for this compound are not available in the provided search results, the general principles of heterocyclic chemistry suggest that it would be a valuable precursor for creating a diverse library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity of this specific isomer is needed to fully exploit its potential as a versatile synthetic platform.
Future Directions and Emerging Research Avenues for 2,7 Dichlorothiazolo 4,5 C Pyridine
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals by offering improved safety, scalability, and control over reaction parameters compared to traditional batch methods. uc.ptnih.govnih.gov The application of this technology to the synthesis and functionalization of 2,7-Dichlorothiazolo[4,5-c]pyridine is a promising future direction.
Flow reactors provide superior heat and mass transfer, enabling the use of highly exothermic or fast reactions under precisely controlled conditions. nih.govpharmablock.com This is particularly advantageous for handling potentially hazardous reagents or unstable intermediates, which can be generated and consumed in situ, minimizing risk. uc.ptpharmablock.com For the multi-step synthesis of complex heterocyclic systems like thiazolopyridines, flow chemistry allows for "reaction telescoping," where multiple transformation steps are performed sequentially without the need to isolate intermediates. This approach significantly improves efficiency and reduces waste. uc.pt
Automated synthesis platforms, integrated with flow reactors, can further accelerate the exploration of the chemical space around the this compound core. soci.org These systems can systematically vary reaction parameters (temperature, residence time, stoichiometry) and building blocks to rapidly generate libraries of analogues for screening. rsc.org The data generated from these automated experiments can be used in real-time to optimize reaction conditions, leading to higher yields and purities.
Table 1: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Synthesis & Functionalization |
|---|---|
| Enhanced Safety | Allows for the use of hazardous reagents or unstable intermediates by minimizing their accumulation. pharmablock.com |
| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved selectivity and yield. nih.gov |
| Scalability | Seamless transition from laboratory-scale discovery to larger-scale production. uc.pt |
| Automation | Enables high-throughput experimentation and rapid library synthesis for structure-activity relationship (SAR) studies. soci.org |
| Process Intensification | Reduces reaction times, equipment footprint, and solvent usage. nih.gov |
The integration of flow chemistry and automation represents a powerful strategy for the efficient, safe, and scalable production of this compound derivatives, facilitating their development in various fields.
Chemo- and Biocatalytic Transformations
The development of novel chemo- and biocatalytic methods offers a green and highly selective approach to the functionalization of this compound. These strategies can provide access to chiral molecules and enable transformations that are challenging to achieve with conventional synthetic methods.
Biocatalysis , the use of enzymes to catalyze chemical reactions, is a particularly attractive avenue. Enzymes operate under mild conditions and exhibit exceptional levels of stereo-, regio-, and chemoselectivity. For instance, chemoenzymatic approaches have been successfully used for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines, which are prevalent scaffolds in medicinal chemistry. acs.orgwhiterose.ac.ukacs.org Similar strategies could be envisioned for the selective reduction or functionalization of the pyridine (B92270) ring in the this compound system.
Furthermore, enzymes like halogenases could be explored for the selective modification of the chlorine substituents. Flavin-dependent halogenases, for example, are known to catalyze the site-selective halogenation of electron-rich aromatic compounds through a unique mechanism that does not rely on directing groups. chemrxiv.org Engineering such enzymes could potentially enable selective dehalogenation or halogen exchange reactions on the dichlorinated scaffold, providing a novel route for diversification. Metal-catalyzed halogen exchange reactions have also been developed, offering a complementary chemocatalytic tool for interconverting aryl halides. semanticscholar.org
Table 2: Potential Catalytic Transformations for this compound
| Catalytic Approach | Potential Transformation | Key Advantage |
|---|---|---|
| Biocatalysis (e.g., Reductases) | Asymmetric reduction of the pyridine ring | High stereoselectivity, mild reaction conditions. acs.orgwhiterose.ac.uk |
| Biocatalysis (e.g., Halogenases) | Selective halogen exchange or dehalogenation | Catalyst-controlled selectivity at specific positions. chemrxiv.org |
| Chemocatalysis (e.g., Transition Metals) | Cross-coupling reactions at C-Cl bonds | Broad substrate scope for introducing new functional groups. |
| Chemocatalysis (e.g., Brønsted Acids) | Metal-free functionalization | Avoids transition metal contamination in final products. semanticscholar.org |
The synergy between biocatalytic retrosynthesis and traditional chemical synthesis could lead to more efficient and sustainable routes to complex derivatives of this compound. rsc.org
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reactivity Prediction
Beyond route design, ML models can predict the reactivity and regioselectivity of the this compound scaffold. For example, ML has been successfully used to predict the regioselectivity in the radical C-H functionalization of heterocycles. nih.gov By training models on datasets of similar heterocyclic compounds, it would be possible to predict which C-H bonds on the thiazolopyridine ring are most susceptible to functionalization under various conditions. Similarly, ML algorithms can predict the performance (e.g., yield) of specific reactions, such as C-N cross-couplings, by analyzing a multidimensional space of reactants, catalysts, and additives. princeton.edu This predictive power helps researchers prioritize experiments and avoid unpromising reaction conditions. bath.ac.ukyoutube.com
Table 3: Impact of AI/ML on this compound Research
| AI/ML Application | Function | Potential Benefit |
|---|---|---|
| Retrosynthesis Planning | Proposes novel and efficient synthetic routes to target derivatives. nih.gov | Reduces step count, improves yield, saves resources. |
| Reactivity Prediction | Predicts the most likely sites of reaction for C-H functionalization or other transformations. nih.gov | Guides experimental design and enhances selectivity. |
| Reaction Outcome Prediction | Forecasts the yield or success of a reaction under specific conditions. princeton.eduresearchgate.net | Optimizes reaction conditions and minimizes failed experiments. |
| New Reaction Discovery | Identifies patterns in reaction data to suggest novel transformations. | Expands the synthetic toolkit for modifying the scaffold. |
The integration of AI and ML into the research workflow for this compound promises a future where synthetic strategies are designed and optimized with unprecedented speed and accuracy.
Exploration of New Chemical Space through Diverse Functionalization Strategies
The inherent reactivity of the this compound scaffold provides a foundation for exploring new chemical space through diverse functionalization strategies. The two chlorine atoms serve as versatile handles for cross-coupling reactions, while the pyridine and thiazole (B1198619) rings offer sites for C-H functionalization.
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. nih.govbohrium.com Due to the electron-poor nature of the pyridine ring, direct functionalization can be challenging, but recent advances have provided new methods to achieve regioselective reactions at various positions. rsc.orgnih.gov Applying these methodologies to the thiazolopyridine core could enable the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalization, thus streamlining the synthesis of novel analogues. nih.gov
Scaffold diversification is another key strategy for exploring new chemical space. researchgate.net This involves using the core structure of this compound as a starting point for constructing more complex, polycyclic systems. rsc.orgconsensus.app For example, cascade or domino reactions, where multiple bond-forming events occur in a single pot, can rapidly build molecular complexity from simple starting materials. rsc.org Such strategies have been used to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives and could be adapted for the [4,5-c] isomer. rsc.org These approaches allow for the generation of libraries of structurally diverse compounds, which is crucial for identifying molecules with novel biological or material properties. frontiersin.orgbeilstein-journals.orgnih.gov
By combining established cross-coupling chemistry at the chloro-positions with modern C-H functionalization and scaffold diversification techniques, researchers can systematically explore the chemical space around the this compound core, leading to the discovery of new compounds with unique properties.
Q & A
Basic: What are the common synthetic routes for 2,7-Dichlorothiazolo[4,5-c]pyridine, and how do reaction conditions influence product purity?
Answer:
The synthesis of this compound typically involves halogenation and cyclization steps. For example, similar thiazolo-pyridine derivatives are synthesized via:
- Halogenation of pyridine precursors : Chlorination of pyridine intermediates using reagents like POCl₃ or PCl₅ under controlled temperatures (80–100°C) to avoid over-substitution .
- Cyclization with sulfur sources : Thiazole ring formation via reaction with Lawesson’s reagent or H₂S in polar solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from by-products like mono-chlorinated intermediates .
Key factors affecting purity include reaction time (prolonged heating increases decomposition) and stoichiometry (excess chlorinating agents lead to side reactions).
Basic: How can spectroscopic and computational methods be used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify chlorine-induced deshielding effects. For example, aromatic protons adjacent to chlorine atoms show downfield shifts (δ 8.5–9.0 ppm) .
- UV-Vis Spectroscopy : Absorption maxima (~300 nm) correlate with π→π* transitions in the conjugated thiazole-pyridine system .
- DFT Calculations : B3LYP/6-31G(d,p) optimizations predict vibrational modes (e.g., C-Cl stretching at 650–750 cm⁻¹) and compare them to experimental IR/Raman data . Discrepancies >5% suggest structural misassignment .
Advanced: How can reaction conditions be optimized to minimize by-products during chlorination of thiazolo[4,5-c]pyridine precursors?
Answer:
- Temperature Control : Lower temperatures (70–80°C) reduce polychlorination. For example, using PCl₅ at 75°C yields 85% mono-chlorinated product vs. 60% at 100°C .
- Solvent Selection : Non-polar solvents (toluene) favor selective chlorination over polar solvents (DMF), which accelerate side reactions .
- Catalytic Additives : Lewis acids like FeCl₃ (5 mol%) enhance regioselectivity by coordinating to pyridine nitrogen, directing chlorine to the 2- and 7-positions .
Post-reaction TLC monitoring (hexane:ethyl acetate 3:1) helps track by-product formation .
Advanced: How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?
Answer:
- HOMO-LUMO Analysis : B3LYP/6-31G(d,p) calculations reveal electron-withdrawing effects of chlorine atoms, lowering LUMO energy (-1.8 eV) and enhancing electrophilicity .
- Electrostatic Potential Maps : Highlight electron-deficient regions (near Cl atoms), guiding predictions for nucleophilic attack sites .
- Charge Distribution : Natural Bond Orbital (NBO) analysis shows increased positive charge on pyridine nitrogen due to inductive effects of Cl, affecting hydrogen bonding in crystallization .
Advanced: What are the stability challenges for this compound under varying pH conditions?
Answer:
- Acidic Conditions (pH < 3) : Rapid decomposition occurs via protonation of thiazole nitrogen, leading to ring opening. Half-life at pH 2 is <1 hour .
- Basic Conditions (pH > 10) : Hydrolysis of the thiazole ring is observed, forming pyridine-3,5-dicarboxylic acid derivatives. Stability assays (HPLC) show 50% degradation after 24 hours at pH 12 .
Mitigation Strategies : Store in anhydrous, neutral solvents (acetonitrile) at -20°C to minimize hydrolysis .
Basic: What key physicochemical parameters (e.g., logP, solubility) are critical for designing experiments with this compound?
Answer:
- logP (XLogP) : Calculated as 2.1 ± 0.3, indicating moderate lipophilicity. This predicts moderate cell membrane permeability in biological assays .
- Aqueous Solubility : <0.1 mg/mL in water; requires DMSO or ethanol for solubilization (up to 10 mM) .
- Thermal Stability : Decomposition onset at 220°C (DSC), suggesting compatibility with high-temperature reactions below this threshold .
Advanced: How can contradictions in reported tautomeric forms of thiazolo-pyridine derivatives be resolved?
Answer:
- Variable Temperature NMR : Detect tautomeric equilibria (e.g., thiazole vs. thiadiazole forms) by observing peak splitting at low temperatures (-40°C) .
- Isotopic Labeling : ¹⁵N-labeled compounds clarify nitrogen hybridization states via 2D HSQC NMR .
- X-ray Crystallography : Resolves ambiguity by definitively assigning bond lengths and angles. For example, C-S bond lengths of 1.68 Å confirm thiazole tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
